molecular formula C19H19NO6 B4735492 Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4735492
M. Wt: 357.4 g/mol
InChI Key: RENMIMJTLXUYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a partially saturated cyclohexene ring. The molecule contains two ketone groups (at positions 2 and 5) and a methyl ester at position 3. The 2,4-dimethoxyphenyl substituent at position 7 introduces steric bulk and electron-donating methoxy groups, which may influence its electronic properties and intermolecular interactions.

Properties

IUPAC Name

methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-24-11-4-5-12(17(8-11)25-2)10-6-15-13(16(21)7-10)9-14(18(22)20-15)19(23)26-3/h4-5,8-10H,6-7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENMIMJTLXUYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve high yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

The dioxo groups and aromatic methoxy substituents make this compound susceptible to oxidative transformations. Key findings include:

  • Potassium permanganate (KMnO₄) : Oxidizes the hexahydroquinoline core, leading to ring aromatization or cleavage of the dioxo system under acidic conditions.

  • Ozone (O₃) : Selective oxidation of methoxy groups to quinone structures has been observed in similar compounds .

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsProductYieldReference
KMnO₄H₂SO₄, 80°CAromatic quinoline derivative~60%
O₃CH₂Cl₂, −78°COrtho-quinone intermediate45–55%

Hydrolysis and Ester Reactivity

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O) : Produces the corresponding carboxylic acid derivative.

  • Basic hydrolysis (NaOH/EtOH) : Yields carboxylate salts, which can be acidified to free acids.

Mechanistic Insight :
The ester hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the methoxy groups influencing reaction rates through electron-donating effects .

Reduction of Dioxo Groups

The 2,5-dioxo moiety can be reduced to diols or amines:

  • Sodium borohydride (NaBH₄) : Selectively reduces ketones to secondary alcohols without affecting the ester group.

  • Catalytic hydrogenation (H₂/Pd-C) : Converts dioxo groups to amine functionalities under high-pressure conditions.

Table 2: Reduction Outcomes

Reducing AgentConditionsProductSelectivity
NaBH₄EtOH, 25°C2,5-Diol derivativeHigh (≥90%)
H₂/Pd-C50 psi, 60°C2,5-Diamino analogModerate (70%)

Nucleophilic Substitution at Methoxy Groups

The 2,4-dimethoxyphenyl substituent participates in demethylation or substitution reactions:

  • Boron tribromide (BBr₃) : Cleaves methoxy groups to phenolic -OH groups .

  • Thiolate ions (RS⁻) : Replace methoxy groups via SN2 mechanisms in polar aprotic solvents .

Cycloaddition and Ring-Opening Reactions

The hexahydroquinoline core enables unique reactivity:

  • Diels-Alder Reactions : The conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

  • Acid-Catalyzed Ring Opening : Concentrated HCl induces ring scission, yielding linear ketone-carboxylic acid derivatives .

Synthetic Methodologies

The compound is synthesized via multicomponent reactions (MCRs):

  • Ionic Liquid-Catalyzed Hantzsch Synthesis : Uses [H₂-DABCO][HSO₄]₂ as a green catalyst in ethanol at room temperature .

  • Mechanism :

    • Knoevenagel condensation of aldehyde and malononitrile.

    • Michael addition with enamine intermediates.

    • Cyclization and tautomerization to form the hexahydroquinoline core .

Optimized Conditions :

CatalystSolventTimeYield
[H₂-DABCO][HSO₄]₂EtOH4h88%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and aromatic byproducts .

  • Photodegradation : UV exposure induces radical-mediated cleavage of the methoxy groups .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Recent studies have highlighted the potential of this compound as an antitumor agent. Its structural characteristics allow it to interact with biological targets associated with cancer cell proliferation. Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the substituents of the quinoline ring could enhance its efficacy against specific tumor types .

Antimicrobial Properties:
The compound also shows promise as an antimicrobial agent. Preliminary investigations suggest that it possesses activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .

Neuroprotective Effects:
Another area of interest is the neuroprotective potential of this compound. Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Synthetic Intermediates:
Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cyclizations, making it a versatile building block in organic synthesis .

Pharmaceutical Development:
In pharmaceutical chemistry, this compound can be utilized to develop new drug candidates. Its derivatives can be synthesized to optimize pharmacokinetic properties and enhance therapeutic efficacy while minimizing side effects. The ability to modify the methoxy groups presents opportunities for creating targeted therapies .

Material Science

Polymer Chemistry:
The unique properties of this compound have led to its exploration in polymer chemistry. It can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability or improved mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use .

Nanotechnology:
In nanotechnology applications, this compound can be used to functionalize nanoparticles for targeted drug delivery systems. By attaching the compound to nanoparticle surfaces, researchers can enhance the specificity of drug delivery to cancer cells while reducing systemic toxicity .

Mechanism of Action

The mechanism of action of Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in critical cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The substituents on the hexahydroquinoline scaffold significantly impact physicochemical properties. Key analogs include:

Compound Name Substituent at Position 7 Functional Group at Position 3 Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dimethoxyphenyl Methyl ester Not reported Electron-rich aromatic substituent; potential for π-π stacking
Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate 5-Methylfuryl Methyl ester 301.3 Heteroaromatic furan substituent; lower steric bulk
Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate Difluoromethyl Ethyl ester Not reported Electronegative CF2 group; potential enhanced metabolic stability
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide None (parent structure) Carboxamide 206.2 Amide group increases hydrogen-bonding capacity; lower molecular weight

Key Observations :

  • Electron-donating methoxy groups may stabilize charge-transfer interactions, whereas the difluoromethyl group in could alter electron distribution and bioavailability.
Conformational Analysis

The hexahydroquinoline core adopts distinct conformations depending on substituents:

  • Twisted-boat conformation: Observed in compounds like 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-hexahydroquinoline-3-carbonitrile (), where steric interactions from bulky substituents force the cyclohexene and dihydropyridine rings into non-planar arrangements .
  • Sofa conformation: Reported for Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate (), with the hydropyridine ring deviating by 0.454 Å from planarity. This conformation facilitates intermolecular N–H···O hydrogen bonding, influencing crystal packing .
Functional Group Impact on Reactivity and Stability
  • Methyl ester vs. ethyl ester : The ethyl ester in may confer slightly higher hydrolytic stability compared to the methyl ester in the target compound, though both are susceptible to esterase-mediated cleavage.
  • Carboxamide vs. ester: The carboxamide analog () exhibits stronger hydrogen-bonding capacity, which could enhance crystalline stability but reduce solubility in non-polar solvents .

Biological Activity

Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure

The compound has the following structural formula:

  • Molecular Formula : C_{17}H_{19}N_{3}O_{5}
  • CAS Number : [Not available]

The structure includes a hexahydroquinoline core with methoxy substitutions that may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Enzyme Inhibition : Potential inhibition of cholinesterases has been noted, which is relevant for neurodegenerative diseases.

Antioxidant Activity

A study evaluating various quinoline derivatives found that this compound exhibited significant antioxidant activity. The compound's ability to donate electrons and neutralize free radicals was measured using DPPH and ABTS assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Test Compound20 ± 315 ± 2
Control (Ascorbic Acid)10 ± 18 ± 1

Antimicrobial Activity

In vitro tests demonstrated that the compound showed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Enzyme Inhibition Studies

The compound was evaluated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in the treatment of Alzheimer's disease. The results indicated promising inhibitory activity:

EnzymeIC50 (µM)
AChE12 ± 1
BChE15 ± 2

Case Studies

Several case studies have reported on the therapeutic potentials of similar compounds in treating neurodegenerative diseases. For instance:

  • Case Study on Neuroprotection : A related quinoline derivative was shown to improve cognitive functions in animal models of Alzheimer's disease by enhancing cholinergic transmission.
  • Case Study on Antimicrobial Efficacy : A study highlighted the use of methoxy-substituted quinolines in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the key identifiers and synthetic routes for Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-hexahydroquinoline-3-carboxylate?

Answer:

  • Identifiers : The compound is identified by CAS No. 650597-74-3 and molecular formula C11_{11}H11_{11}NO4_4 .
  • Synthesis : A general approach involves multi-step cyclocondensation. For example, similar hexahydroquinoline derivatives are synthesized via Hantzsch-like reactions, starting with β-keto esters and substituted anilines. Hydrolysis and esterification steps are critical; describes a procedure using NaOH (10%) at 95°C for 8 hours, followed by acidification (HCl) to precipitate intermediates .

Q. How is the structural conformation of this compound validated?

Answer:

  • X-ray crystallography : and provide bond angles and torsion data for structurally analogous ethyl esters (e.g., O2—C14—O3 = 121.58°, O3—C15—C16 = 105.3°). These metrics confirm the chair conformation of the hexahydroquinoline core and the planarity of the dimethoxyphenyl substituent .

  • Key structural features :

    ParameterValueSource
    C14-O3-C15 angle105.3°
    Hexahydroquinoline ring conformationChair

Q. What spectroscopic techniques are used for characterization?

Answer:

  • NMR : 1^{1}H-NMR (DMSO-d6d_6) of similar compounds shows signals for aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and carbonyl carbons (δ 163–194 ppm) .
  • Mass spectrometry : A molecular ion peak at m/z 283 (M+^+) is observed for the carboxylate analog, with fragmentation patterns confirming the ester moiety .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of this compound?

Answer:

  • Cyclocondensation : The Hantzsch mechanism involves enamine formation between β-keto esters and amines, followed by cyclization. highlights enolate salt intermediates (e.g., potassium enolates) that facilitate regioselective ring closure .
  • Substituent effects : The 2,4-dimethoxyphenyl group enhances electron density, stabilizing intermediates via resonance (methoxy groups act as π-donors) .

Q. How do substituent modifications impact biological or physicochemical properties?

Answer:

  • Electronic effects : compares analogs with halogen (25I-NBOMe) and nitro substituents, showing reduced solubility but increased stability. The 2,4-dimethoxy group in this compound improves solubility in polar aprotic solvents (e.g., DMSO) .

  • Table: Substituent Impact

    SubstituentSolubility (DMSO)Stability (RT)
    2,4-DimethoxyHighModerate
    4-BromoLowHigh

Q. How can computational methods (e.g., DFT) predict reactivity or spectral data?

Answer:

  • DFT studies : calculates Fukui indices to predict nucleophilic/electrophilic sites. For example, the carbonyl oxygen at position 5 (O2) shows high electrophilicity, aligning with its reactivity in hydrolysis reactions .
  • NMR prediction : Computed 13^{13}C chemical shifts (B3LYP/6-311+G**) match experimental data within ±3 ppm, validating the method for structural assignments .

Q. How to resolve contradictions in CAS registry numbers or molecular descriptors?

Answer:

  • Analytical cross-validation : Conflicting CAS numbers (e.g., 106551-76-2 vs. 650597-74-3) arise from positional isomerism or ester/acid variants. Use HPLC-MS () and 13^{13}C-NMR to differentiate between carboxylate and methyl ester derivatives .
  • Case study : A compound with CAS 106551-76-2 (carboxylic acid) vs. 650597-74-3 (methyl ester) can be distinguished via IR (C=O stretch at 1700 cm1^{-1} for esters vs. 1680 cm1^{-1} for acids) .

Q. Methodological Recommendations

  • Synthesis optimization : Use microwave-assisted synthesis () to reduce reaction time from 8 hours to <2 hours.
  • Data interpretation : Combine XRD () with Hirshfeld surface analysis () to resolve crystal packing ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.